(Z)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol
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Overview
Description
(Z)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a methoxybenzyloxy group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol typically involves the reaction of 4-methoxybenzyl alcohol with an appropriate butene derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction conditions must be carefully controlled to ensure the desired (Z)-isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction . Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The methoxybenzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Compounds with different functional groups replacing the methoxybenzyloxy group.
Scientific Research Applications
(Z)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The methoxybenzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: A precursor in the synthesis of (Z)-4-((4-methoxybenzyl)oxy)but-2-en-1-ol.
4-Methoxybenzyl chloride: Another related compound used in organic synthesis.
4-Methoxybenzaldehyde: A compound with similar structural features but different reactivity.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the (Z)-isomer, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(Z)-4-[(4-methoxyphenyl)methoxy]but-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h2-7,13H,8-10H2,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVRINTDMVADF-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC/C=C\CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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